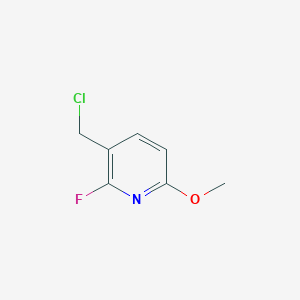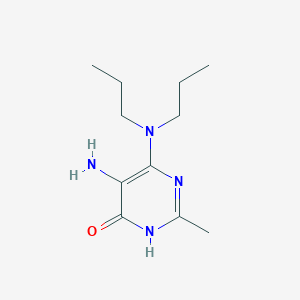![molecular formula C4H2N4S2 B15246660 [1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione CAS No. 89797-62-6](/img/structure/B15246660.png)
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminomaleonitrile with sulfur-containing reagents under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolo[3,4-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of organic semiconductors and dyes .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism by which [1,2,5]thiadiazolo[3,4-d]pyrimidine-7(3H)-thione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for unique binding interactions with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Similar in structure but with different electronic properties and reactivity.
[1,3,4]Thiadiazole: Another sulfur-nitrogen heterocycle with distinct chemical behavior.
[1,2,4]Triazolo[3,4-b]thiadiazole: Contains both triazole and thiadiazole rings, offering unique properties for various applications.
Uniqueness
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione stands out due to its specific ring structure, which imparts unique electronic properties and reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89797-62-6 |
|---|---|
Molekularformel |
C4H2N4S2 |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C4H2N4S2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI-Schlüssel |
AYQXBPKMHYDIKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=NSN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



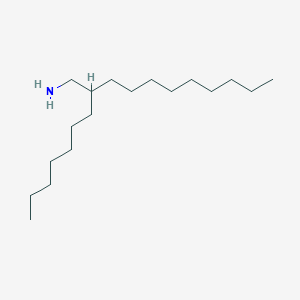
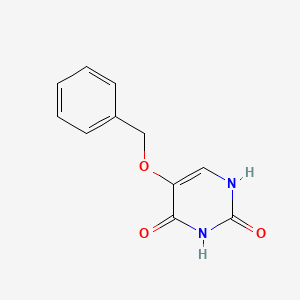

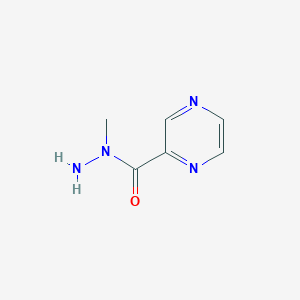
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
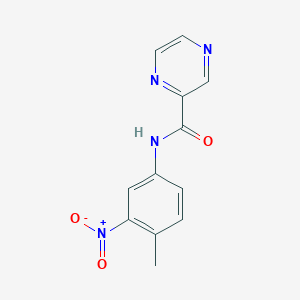

![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)



